2,5-Dichloro-3-methoxypyridine
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Overview
Description
2,5-Dichloro-3-methoxypyridine is a chemical compound with the empirical formula C6H5Cl2NO . It is a solid substance .
Molecular Structure Analysis
The molecular structure of 2,5-Dichloro-3-methoxypyridine consists of a pyridine ring with two chlorine atoms and one methoxy group attached. The SMILES string representation of the molecule is COc1cc(Cl)cnc1Cl .Scientific Research Applications
Biosynthesis and Metabolism in Plants
Research on methoxypyrazines, which share a similar methoxy functional group with 2,5-Dichloro-3-methoxypyridine, highlights their role in imparting specific sensory attributes to wine varieties. These compounds are significant for understanding flavor and odor compound biosynthesis in grapes and their contribution to wine quality (Lei et al., 2018).
Environmental Estrogens
Methoxychlor, a chlorinated hydrocarbon pesticide, is studied for its proestrogenic activity and environmental impact. Although not directly related to 2,5-Dichloro-3-methoxypyridine, this research underscores the environmental and health considerations of chlorinated and methoxylated compounds (Cummings, 1997).
Herbicide Toxicity Studies
The scientometric review on 2,4-D herbicide toxicity provides insights into the environmental impact and biological effects of chlorinated herbicides, highlighting the importance of understanding such compounds for environmental safety and regulatory purposes (Zuanazzi et al., 2020).
Biomedical Applications
Research on hydroxypyridinone complexes with aluminum indicates the potential medical uses of pyridine derivatives, especially in chelation therapy for metal overload conditions. This suggests possible biomedical applications for structurally similar compounds like 2,5-Dichloro-3-methoxypyridine (Santos, 2002).
Organic Pollutants Treatment
The use of oxidoreductive enzymes in treating organic pollutants highlights the potential for employing specific chemical compounds as mediators in environmental remediation processes. This area of research could be relevant for understanding the interactions and applications of chlorinated pyridines in environmental sciences (Husain & Husain, 2007).
Safety and Hazards
Mechanism of Action
Target of Action
It is known to participate in suzuki–miyaura cross-coupling reactions , which are widely applied transition metal catalyzed carbon–carbon bond forming reactions .
Mode of Action
In the context of Suzuki–Miyaura cross-coupling reactions, 2,5-Dichloro-3-methoxypyridine may act as an electrophile . The reaction involves two key steps: oxidative addition and transmetalation . In the oxidative addition step, palladium becomes oxidized through its donation of electrons to form a new palladium-carbon bond . In the transmetalation step, an organoboron reagent transfers a formally nucleophilic organic group from boron to palladium .
Biochemical Pathways
Its involvement in suzuki–miyaura cross-coupling reactions suggests it plays a role in the formation of carbon–carbon bonds, which are fundamental to many biochemical pathways .
Result of Action
Its role in suzuki–miyaura cross-coupling reactions suggests it contributes to the formation of carbon–carbon bonds , which are crucial for the synthesis of a wide range of organic compounds.
Action Environment
The action, efficacy, and stability of 2,5-Dichloro-3-methoxypyridine can be influenced by various environmental factors. For instance, the efficiency of Suzuki–Miyaura cross-coupling reactions can be affected by the choice of catalyst, the type of organoboron reagent used, and the reaction conditions . .
properties
IUPAC Name |
2,5-dichloro-3-methoxypyridine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5Cl2NO/c1-10-5-2-4(7)3-9-6(5)8/h2-3H,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PXCQZJSWAAJVCA-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(N=CC(=C1)Cl)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5Cl2NO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60679115 |
Source
|
Record name | 2,5-Dichloro-3-methoxypyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60679115 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.01 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
1214366-19-4 |
Source
|
Record name | 2,5-Dichloro-3-methoxypyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60679115 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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